molecular formula C19H30ClNO3 B5275962 4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride

4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride

Cat. No.: B5275962
M. Wt: 355.9 g/mol
InChI Key: DNLGLDOUMBWYMC-UHFFFAOYSA-N
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Description

4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a complex organic compound with a unique structure that includes a morpholine ring, an ether linkage, and a substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the synthesis of the 2,4-dimethyl-6-prop-2-enylphenol intermediate. This can be achieved through alkylation reactions where 2,4-dimethylphenol is reacted with prop-2-enyl bromide in the presence of a base such as potassium carbonate.

    Ether Formation: The phenoxy intermediate is then reacted with ethylene oxide to form the corresponding ethoxy derivative. This reaction is typically carried out under basic conditions using a catalyst such as potassium hydroxide.

    Morpholine Introduction: The ethoxy derivative is further reacted with morpholine in the presence of a suitable solvent like ethanol to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the ether or morpholine nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(2,4-Dimethyl-6-methylphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(2,4-Dimethyl-6-ethylphenoxy)ethoxy]ethyl]morpholine

Uniqueness

4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to the presence of the prop-2-enyl group, which imparts specific chemical properties and biological activities

Properties

IUPAC Name

4-[2-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-4-5-18-15-16(2)14-17(3)19(18)23-13-12-22-11-8-20-6-9-21-10-7-20;/h4,14-15H,1,5-13H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLGLDOUMBWYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CC=C)OCCOCCN2CCOCC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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